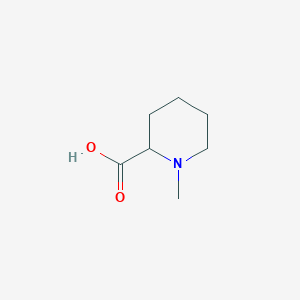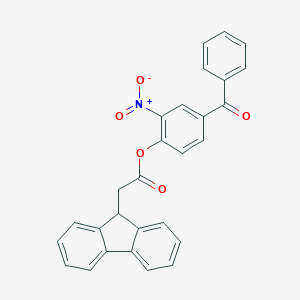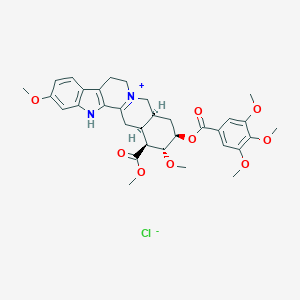
1-メチルピペリジン-2-カルボン酸
概要
説明
1-Methylpiperidine-2-carboxylic acid is an organic compound belonging to the class of alpha-amino acids It is characterized by a piperidine ring substituted with a methyl group at the nitrogen atom and a carboxylic acid group at the second carbon
科学的研究の応用
1-Methylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biological systems and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用機序
Target of Action
1-Methylpiperidine-2-carboxylic acid is a chemical compound used as a chiral building block in the pharmaceutical industry . It is a D -α-amino acid , which means it can interact with various biological targets that recognize or metabolize amino acids.
Mode of Action
As a D -α-amino acid , it may participate in protein synthesis or other biochemical processes involving amino acids
Biochemical Pathways
As a D -α-amino acid , it might be involved in various biochemical pathways where amino acids play a role. More research is required to identify the exact pathways it affects and their downstream effects.
Result of Action
As a D -α-amino acid , it may have various effects depending on its specific targets and the biochemical pathways it affects.
Action Environment
Like other chemical compounds, its action and stability might be influenced by factors such as temperature, ph, and the presence of other compounds .
生化学分析
Biochemical Properties
1-Methylpiperidine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to act as a Bronsted base, capable of accepting a hydron from a donor (Bronsted acid), and as a Bronsted acid, capable of donating a hydron to an acceptor (Bronsted base) . These interactions are crucial in various biochemical pathways and reactions.
Cellular Effects
1-Methylpiperidine-2-carboxylic acid influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to be a metabolite in species such as Mus musculus (house mouse) and is present in feces . This indicates its involvement in metabolic processes and its potential impact on cellular activities.
Molecular Mechanism
The molecular mechanism of 1-Methylpiperidine-2-carboxylic acid involves its interactions at the molecular level. It binds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As a D-α-amino acid, it participates in various biochemical pathways and reactions . Its ability to act as both a Bronsted base and acid further highlights its versatile role in molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methylpiperidine-2-carboxylic acid change over time. Its stability and degradation are important factors to consider. Studies have shown that it is a stable compound when stored at room temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for sustained biochemical activity.
Dosage Effects in Animal Models
The effects of 1-Methylpiperidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, toxic or adverse effects may be observed. For example, in Mus musculus, it has been identified as a metabolite, suggesting its involvement in metabolic processes at varying concentrations .
Metabolic Pathways
1-Methylpiperidine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role as a D-α-amino acid indicates its participation in amino acid metabolism and related biochemical pathways .
Transport and Distribution
Within cells and tissues, 1-Methylpiperidine-2-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. This distribution is crucial for its biochemical activity and function .
Subcellular Localization
The subcellular localization of 1-Methylpiperidine-2-carboxylic acid affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in biochemical reactions and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylpiperidine with carbon dioxide under high pressure can yield 1-methylpiperidine-2-carboxylic acid .
Industrial Production Methods: Industrial production of 1-methylpiperidine-2-carboxylic acid typically involves the hydrogenation of pyridine derivatives. This process is usually catalyzed by molybdenum disulfide or other suitable catalysts .
化学反応の分析
Types of Reactions: 1-Methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
類似化合物との比較
Piperidine: A parent compound with a similar structure but lacking the methyl and carboxylic acid groups.
Pyrrolidine: Another heterocyclic amine with a five-membered ring structure.
Piperazine: A compound with a six-membered ring containing two nitrogen atoms.
Uniqueness: 1-Methylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
特性
IUPAC Name |
1-methylpiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSLZWSRHTULGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328968 | |
| Record name | 1-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7730-87-2 | |
| Record name | 1-Methyl-2-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methylpiperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4R)-1-[(2S)-5-[[Imino(nitroamino)methyl]amino]-2-[[(3-methyl-8-quinolinyl)sulfonyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester](/img/structure/B133572.png)













